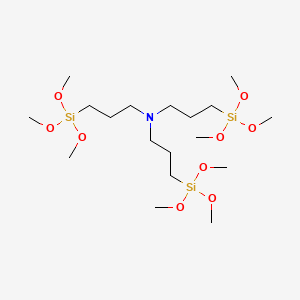
Tris(3-(trimethoxysilyl)propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-(trimethoxysilyl)propyl)amine is an organosilane compound widely used in various scientific and industrial applications. It is known for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials. This compound is particularly valuable in the fields of materials science, chemistry, and nanotechnology due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(3-(trimethoxysilyl)propyl)amine can be synthesized through a sol-gel process involving the co-condensation of tetraethyl orthosilicate (TEOS) with silsesquioxane precursors in acidic media . The reaction typically involves the use of a structural directing agent such as Pluronic P123 to form mesoporous structures. The sequence of addition of silanol precursors significantly influences the texture and morphology of the resulting materials .
Industrial Production Methods: Industrial production of this compound involves the hydrolysis and condensation of 3-(trimethoxysilyl)propylamine with other silane compounds. This process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(3-(trimethoxysilyl)propyl)amine undergoes various chemical reactions, including:
Hydrolysis and Condensation: The compound readily hydrolyzes in the presence of water, forming silanol groups that can further condense to create siloxane bonds.
Substitution Reactions: It can participate in substitution reactions with other silane compounds, leading to the formation of hybrid materials.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic catalysts are commonly used.
Condensation: Catalysts such as hydrochloric acid or ammonia are employed to facilitate the condensation process.
Major Products Formed:
Scientific Research Applications
Tris(3-(trimethoxysilyl)propyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tris(3-(trimethoxysilyl)propyl)amine involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silanol groups generated during hydrolysis can interact with hydroxyl groups on various substrates, forming strong covalent bonds. This interaction enhances the adhesion and stability of the materials .
Comparison with Similar Compounds
Bis(3-(trimethoxysilyl)propyl)amine: Another organosilane compound with similar applications but differing in the number of silane groups.
3-(Triethoxysilyl)propylamine: Similar in structure but with ethoxy groups instead of methoxy groups, affecting its reactivity and application.
Uniqueness: Tris(3-(trimethoxysilyl)propyl)amine is unique due to its three silane groups, which provide multiple points of attachment, enhancing its effectiveness as a coupling agent. This makes it particularly valuable in applications requiring strong and durable adhesion .
Properties
CAS No. |
82984-64-3 |
|---|---|
Molecular Formula |
C18H45NO9Si3 |
Molecular Weight |
503.8 g/mol |
IUPAC Name |
3-trimethoxysilyl-N,N-bis(3-trimethoxysilylpropyl)propan-1-amine |
InChI |
InChI=1S/C18H45NO9Si3/c1-20-29(21-2,22-3)16-10-13-19(14-11-17-30(23-4,24-5)25-6)15-12-18-31(26-7,27-8)28-9/h10-18H2,1-9H3 |
InChI Key |
KHLWLJFRUQJJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCN(CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















